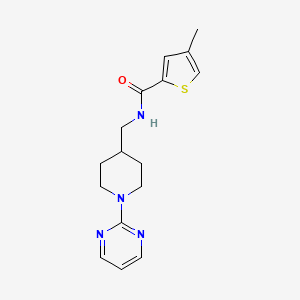

4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-12-9-14(22-11-12)15(21)19-10-13-3-7-20(8-4-13)16-17-5-2-6-18-16/h2,5-6,9,11,13H,3-4,7-8,10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXJWXLCHIQHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Piperidine

A common approach involves reacting piperidin-4-ylmethanamine with 2-chloropyrimidine under basic conditions. For example:

- Procedure : A mixture of piperidin-4-ylmethanamine (1 eq), 2-chloropyrimidine (1.2 eq), and potassium carbonate (2 eq) in acetonitrile is heated at 80°C for 12–18 hours.

- Workup : The product is isolated via filtration, solvent evaporation, and purification by silica gel chromatography (ethyl acetate/hexane, 3:1).

- Yield : ~65–70%.

Reductive Amination

Alternative methods employ reductive amination using pyrimidine-2-carbaldehyde and piperidin-4-ylmethanamine:

- Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature for 24 hours.

- Challenges : Steric hindrance from the pyrimidine ring may reduce yields compared to aryl aldehydes.

Amide Bond Formation with 4-Methylthiophene-2-Carboxylic Acid

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride or using coupling agents:

- Acyl Chloride Route :

- 4-Methylthiophene-2-carboxylic acid (1 eq) is treated with thionyl chloride (SOCl2, 2 eq) in dichloromethane under reflux for 2 hours.

- The resultant acyl chloride is reacted directly with 1-(pyrimidin-2-yl)piperidin-4-ylmethanamine (1 eq) in the presence of triethylamine (2 eq) at 0–5°C.

- Yield : ~75%.

- Coupling Agent Route :

Alternative Pathways via Intermediate Cyclization

Piperidine Ring Construction

Building the piperidine ring after pyrimidine incorporation:

Post-Modification of Preformed Amides

Functionalizing a preassembled carboxamide scaffold:

- Example : A thiophene-2-carboxamide derivative is alkylated at the piperidine nitrogen using 2-bromopyrimidine under phase-transfer conditions (TBAB, K2CO3).

Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

Byproduct Formation

- N-Acylation Competes : Excess acylating agents may over-acylate the piperidine nitrogen, requiring careful stoichiometric control.

- Hydrolysis Sensitivity : The pyrimidine ring is susceptible to acidic conditions, necessitating pH monitoring during workup.

Analytical Characterization

Critical data for validating successful synthesis include:

- 1H NMR :

- HPLC : Purity >98% with retention time ~8.5 minutes (C18 column, acetonitrile/water).

- Mass Spectrometry : [M+H]+ at m/z 317.4.

Scale-Up Considerations

- Cost Efficiency : Acyl chloride routes are preferred for large-scale production due to lower reagent costs.

- Safety : Thionyl chloride requires handling in fume hoods with anhydrous conditions.

- Environmental Impact : DMF and acetonitrile necessitate solvent recovery systems to meet green chemistry standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine moiety can be reduced under hydrogenation conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Reduced forms of the pyrimidine moiety.

Substitution: Substituted derivatives of the piperidine ring.

Scientific Research Applications

4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamide Analogues with Piperidine/Pyrimidine Substituents

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl)

- Structural Differences : The phenylethyl group on the piperidine ring in thiophene fentanyl contrasts with the pyrimidin-2-yl group in the target compound.

- Functional Implications : Thiophene fentanyl is a synthetic opioid receptor agonist . The pyrimidine substitution in the target compound may reduce opioid receptor affinity due to steric and electronic differences, though this requires experimental validation.

4-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- Structural Differences : The tetrahydrofuran-3-yl group replaces pyrimidin-2-yl on the piperidine ring.

Thiophene-Pyrimidine Hybrids

(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (Compound [13])

- Structural Differences: A dichlorophenyl side chain and methylamino-pyrimidine substituent distinguish this from the target compound.

- Functional Implications : The dichlorophenyl group may enhance lipophilicity and membrane permeability, suggesting divergent biological targets (e.g., antimicrobial or anticancer applications) .

N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (Compound 8j)

Comparative Analysis Table

Biological Activity

4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide (CAS No. 1234899-95-6) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological activity, and applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through hydrogenation of pyridine derivatives.

- Introduction of the Pyrimidine Moiety : Often involves a Diels-Alder reaction followed by functional group transformations.

- Coupling with Thiophene-2-carboxamide : This final step uses coupling reagents like EDCI in the presence of a base.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit notable antitumor properties. For instance, studies on related compounds have shown:

- Inhibition of Tumor Cell Proliferation : Compounds have been tested using MTT assays, demonstrating significant inhibition of cancer cell growth.

- Mechanism of Action : The compound's mechanism may involve the induction of ferroptosis, a form of regulated cell death associated with oxidative stress .

Antibacterial Activity

The compound's thiophene structure suggests potential antibacterial properties. Similar thiophene derivatives have been evaluated for their efficacy against various bacterial strains, particularly in overcoming antibiotic resistance:

- In vitro Studies : Some derivatives showed promising results against ESBL-producing E. coli, indicating potential as β-lactamase inhibitors .

Case Studies

- Antitumor Mechanism : A study investigated the effects of related compounds on tumor cells, revealing that they inhibited proliferation and induced cell death through the KEAP1-NRF2-GPX4 axis .

- Antibacterial Efficacy : Another study highlighted the antibacterial potential of thiophene derivatives against resistant bacterial strains, with specific binding interactions stabilizing the complexes formed during treatment .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 4-methyl-N-[(1-(pyrimidin-2-yl)piperidin-4-yl)methyl]thiophene-2-carboxamide |

| Molecular Formula | C16H20N4OS |

| CAS Number | 1234899-95-6 |

| Biological Activities | Antitumor, Antibacterial |

Q & A

Q. Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine-piperidine linkage and thiophene-methyl group. Key signals: piperidine CH₂ (δ 2.5–3.5 ppm), pyrimidine protons (δ 8.1–8.9 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₇H₂₁N₅OS: 367.1424).

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95% for biological assays) .

Q. Example NMR Data :

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine CH₂ | 2.7–3.1 | m |

| Thiophene CH₃ | 2.4 | s |

What initial in vitro assays are recommended to evaluate the biological activity of this compound, and how should controls be designed?

Q. Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits. Include positive controls (e.g., gefitinib for EGFR) and vehicle controls (DMSO ≤0.1%) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize data to untreated cells and validate with staurosporine as a cytotoxic control .

- Dose-Response : Test concentrations from 1 nM–100 μM to calculate IC₅₀ values.

Advanced Research Questions

How can researchers resolve discrepancies between in vitro activity and in vivo efficacy observed with this compound?

Q. Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Poor absorption or rapid metabolism (e.g., CYP3A4-mediated) may explain inefficacy .

- Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to assess penetration into target tissues (e.g., tumors) versus plasma .

- Metabolite Identification : Incubate with liver microsomes and identify metabolites via UPLC-QTOF; structural modifications may enhance stability .

What computational and experimental methods are suitable for studying the compound's interaction with target receptors or enzymes?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets. Focus on hydrogen bonds between the carboxamide and conserved residues (e.g., Lys745 in EGFR) .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a chip and measure binding kinetics (ka/kd) at varying compound concentrations .

- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to validate binding specificity .

Q. SPR Data Example :

| Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |

|---|---|---|---|

| EGFR Wild-Type | 1.2×10⁵ | 0.03 | 250 |

| EGFR T790M | 5.0×10⁴ | 0.15 | 3000 |

What strategies can mitigate poor aqueous solubility of this compound in preclinical studies?

Q. Methodological Answer :

- Salt Formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling. Hydrochloride salts often improve solubility ≥10-fold .

- Nanoformulation : Prepare liposomal or PEGylated nanoparticles (50–100 nm) using thin-film hydration. Characterize by DLS and test solubility in PBS .

- Prodrug Design : Introduce phosphate esters or glycosides at the piperidine nitrogen to enhance hydrophilicity. Hydrolyze enzymatically in vivo .

Q. Solubility Data :

| Formulation | Solubility (mg/mL) |

|---|---|

| Free Base | 0.05 |

| HCl Salt | 0.6 |

| Liposomal | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.